molecular formula C4H5BrN2O B1530146 2-(Bromomethyl)-5-methyl-1,3,4-oxadiazole CAS No. 944059-14-7

2-(Bromomethyl)-5-methyl-1,3,4-oxadiazole

Cat. No. B1530146
CAS RN: 944059-14-7
M. Wt: 177 g/mol
InChI Key: IVKQXJMTMAVUTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Bromomethyl)-5-methyl-1,3,4-oxadiazole derivatives can be achieved through various methods. For instance, the synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N has been reported .


Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)-5-methyl-1,3,4-oxadiazole derivatives can be characterized using various spectroscopic techniques. For example, the structure of 2-(Bromomethyl)-3-(dibromomethyl)quinoxaline was characterized by IR, 1H NMR, 13C NMR, DEPT, and MS .


Chemical Reactions Analysis

2-(Bromomethyl)-5-methyl-1,3,4-oxadiazole and its derivatives undergo a variety of chemical reactions due to the presence of the bromomethyl group. For instance, the reaction of bis(bromomethyl)quinoxaline N-oxides with amines has been studied, showing the influence of substituents on the nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Bromomethyl)-5-methyl-1,3,4-oxadiazole derivatives are influenced by the substituents on the oxadiazole core.

Scientific Research Applications

Corrosion Inhibition

One significant application of 1,3,4-oxadiazole derivatives is in the field of corrosion inhibition. Studies have shown these compounds to be effective in protecting mild steel in acidic environments. For instance, a study by Ammal et al. (2018) synthesized 1,3,4-oxadiazole derivatives and tested their corrosion inhibition ability towards mild steel in sulfuric acid. The study found that these compounds form a protective layer on the steel surface, substantiated by electrochemical measurements and SEM micrographs, indicating their potential as corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Antifungal Activities

Oxadiazole derivatives have been reported to possess significant antimicrobial and antifungal properties. For example, Mayekar et al. (2010) synthesized new 1,3,4-oxadiazole derivatives bearing a 6-bromonaphthalene moiety and found that some of these compounds exhibited good antimicrobial activity. This highlights the potential of oxadiazole derivatives in developing new antimicrobial agents (Mayekar, Yathirajan, Narayana, Sarojini, & Kumari, 2010).

Synthesis and Characterization

The synthesis and characterization of oxadiazole derivatives is a key area of research, providing insights into their structure-activity relationships. Xiang Jian-nan (2009) reported the synthesis of 1,3,4-oxadiazole-2-thione derivatives and their potential bioactivities, showcasing the diversity of oxadiazole compounds and their potential applications in various fields (Xiang Jian-nan, 2009).

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-methyl-1,3,4-oxadiazole is not fully understood, but it is believed to act as an alkylating agent, which can lead to the formation of covalent bonds with cellular macromolecules, including DNA, RNA, and proteins .

Safety and Hazards

2-(Bromomethyl)-5-methyl-1,3,4-oxadiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is stable under normal conditions but incompatible with strong oxidizing agents and strong bases .

properties

IUPAC Name

2-(bromomethyl)-5-methyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c1-3-6-7-4(2-5)8-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKQXJMTMAVUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-5-methyl-1,3,4-oxadiazole

CAS RN

944059-14-7
Record name 2-(bromomethyl)-5-methyl-1,3,4-oxadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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